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Compound of Interest

Compound Name: MS1943

cat. No.: B1193130

An In-depth Technical Guide to the Selectivity of MS1943 for EZH2 over EZH1

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive
Complex 2 (PRC2), which mediates the trimethylation of histone H3 on lysine 27 (H3K27me3),
a key epigenetic modification associated with transcriptional repression.[1] Overexpression and
hyperactivity of EZH2 are implicated in the pathogenesis of various cancers, including triple-
negative breast cancer (TNBC) and certain lymphomas, making it a compelling therapeutic
target.[1] While catalytic inhibitors of EZH2 have been developed, they often show limited
efficacy in non-lymphoma contexts.[1] MS1943 is a first-in-class, orally bioavailable, selective
degrader of EZH2 that operates through a hydrophobic tagging mechanism.[1][2][3][4] This
guide provides a detailed technical overview of the selectivity of MS1943 for EZH2 over its
close homolog EZH1, presenting key quantitative data, experimental methodologies, and the
underlying mechanism of action.

Quantitative Selectivity Data

MS1943 was developed from the EZH2 inhibitor C24, which was chosen for its high selectivity
for EZH2 over EZH1.[5] MS1943 retains this high potency and selectivity, effectively inhibiting
the methyltransferase activity of EZH2 while sparing EZH1.[3][5] This selectivity is crucial for
minimizing off-target effects, as EZH1 plays distinct roles in cellular processes.

The inhibitory activity of MS1943 has been quantified through biochemical assays,
demonstrating its potent effect on EZH2.
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Selectivity
Compound Target Assay Type IC50
(EZH1/EZH2)
Radioactive
120 nM[2][3][4] _ _
MS1943 EZH2 Methyltransferas (5176] Highly Selective*
e Assay
Radioactive
>100-fold vs
MS1943 EZH1 Methyltransferas -
EZH2[5]
e Assay

Note: While a specific IC50 for EZH1 is not explicitly stated in the cited literature, MS1943 is
consistently described as being highly selective for EZH2 over EZH1 and more than 100 other
methyltransferases.[5]

Mechanism of Action: Selective Degradation

MS1943 is not a traditional enzyme inhibitor but a selective degrader. It is classified as a
hydrophobic tag-based PROTAC (Proteolysis Targeting Chimera).[2][3] It was designed by
appending a bulky hydrophobic adamantyl group to the EZH2-binding molecule C24.[3] This
modification drives the targeted EZH2 protein towards proteasomal degradation, likely by
inducing misfolding.[3] This degradation-based mechanism is distinct from simple catalytic
inhibition and leads to a profound reduction in total EZH2 protein levels within the cell.[1]
Consequently, levels of the PRC2 complex component SUZ12 and the H3K27me3 mark are
also suppressed.[2][3] This cascade of events triggers prolonged endoplasmic reticulum (ER)
stress and activates the unfolded protein response (UPR), ultimately causing apoptosis in
cancer cells that are dependent on EZH2 for survival.[3]
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MS1943 Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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